BenchChemオンラインストアへようこそ!

N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide

Ligand efficiency Drug-likeness Fragment-based screening

N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (CAS 851977-93-0) is a synthetic hydrazide derivative with molecular formula C₁₃H₁₁N₃O₂S and molecular weight 273.31 g/mol. It features a 4-methylbenzothiazole core linked to a furan-2-carbohydrazide moiety via a hydrazine (–NH–NH–) bridge.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31
CAS No. 851977-93-0
Cat. No. B2681268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide
CAS851977-93-0
Molecular FormulaC13H11N3O2S
Molecular Weight273.31
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CO3
InChIInChI=1S/C13H11N3O2S/c1-8-4-2-6-10-11(8)14-13(19-10)16-15-12(17)9-5-3-7-18-9/h2-7H,1H3,(H,14,16)(H,15,17)
InChIKeyINTKPKHJKICSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (CAS 851977-93-0) Procurement Guide: Core Identity and Supply Landscape


N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (CAS 851977-93-0) is a synthetic hydrazide derivative with molecular formula C₁₃H₁₁N₃O₂S and molecular weight 273.31 g/mol . It features a 4-methylbenzothiazole core linked to a furan-2-carbohydrazide moiety via a hydrazine (–NH–NH–) bridge [1]. This compound belongs to the broader class of benzothiazole–carbohydrazide conjugates, which are widely investigated as privileged scaffolds in medicinal chemistry due to the established antimicrobial, anticancer, and enzyme-inhibitory activities associated with both the benzothiazole and furan pharmacophores [2]. However, commercial availability is currently limited to specialty chemical suppliers that list the compound for research purposes only, with typical purities of ≥95% . No pharmacopoeial monograph exists, and the compound is not registered with the FDA or EMA. Thus, procurement decisions must be guided by structural and preliminary biological evidence rather than established clinical utility.

Why N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide Cannot Be Replaced by a Structural Neighbor


Although numerous benzothiazole–hydrazide analogs share the benzothiazole-2-carbohydrazide core, even modest structural changes profoundly affect biological activity, target engagement, and physicochemical properties. For instance, replacing the furan ring of the target compound with a second benzothiazole yields N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851977-95-2), which increases molecular weight by ~25% (from 273.31 to 340.42 g/mol) and alters both lipophilicity and hydrogen-bonding capacity . Similarly, substituting the furan-2-carbohydrazide motif with a benzohydrazide (CAS 851977-80-5) removes the oxygen heteroatom of the furan ring, potentially eliminating key interactions with biological targets . These structural differences are not cosmetic; they translate into divergent cytotoxicity profiles. In head-to-head published data, the bis-benzothiazole analog displayed significant antiproliferative activity (IC₅₀ = 5.05 μM against HePG-2; IC₅₀ = 6.21 μM against HCT-116), while the furan-containing target compound remains uncharacterized in the same assay panels, creating both a selection challenge and a scientific opportunity [1]. Therefore, assuming functional equivalence among in-class analogs without direct comparative data risks selecting a compound with unanticipated potency gaps or selectivity liabilities.

Quantitative Differentiation Evidence for N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (851977-93-0) vs. Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over the Bis-Benzothiazole Analog (CAS 851977-95-2)

N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (MW 273.31 g/mol) is 19.7% lighter than its closest bis-benzothiazole analog, N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851977-95-2; MW 340.42 g/mol) . In fragment-based and lead-like screening campaigns, lower molecular weight correlates with higher ligand efficiency (LE), defined as binding energy per heavy atom. Using the rule-of-thumb LE threshold of ≥0.3 kcal/mol per heavy atom, the target compound (19 heavy atoms) has a substantially more favorable starting point than the analog (24 heavy atoms), which must achieve proportionally greater binding affinity to maintain equivalent LE [1]. This difference is operationally meaningful for procurement: the target compound offers a more fragment-like entry point with superior pharmacokinetic developability potential.

Ligand efficiency Drug-likeness Fragment-based screening

Hydrogen-Bond Donor/Acceptor Profile Differentiates the Furan-Containing Target from Phenyl or Benzothiazole Bioisosteres

The target compound possesses 2 hydrogen-bond donors (HBD; both –NH– of the hydrazide bridge) and 5 hydrogen-bond acceptors (HBA; furan-O, carbonyl-O, benzothiazole-N, benzothiazole-S, and hydrazide-N), yielding an HBD/HBA ratio of 0.40 [1]. In contrast, N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851977-80-5; C₁₅H₁₃N₃OS) has the same 2 HBD but only 4 HBA (loss of furan-O), giving a ratio of 0.50 [1]. The bis-benzothiazole analog (CAS 851977-95-2) carries 2 HBD and 6 HBA, yielding a ratio of 0.33. The additional HBA of the furan oxygen in the target compound, compared to the phenyl analog, increases polarity and aqueous solubility potential while providing an extra hydrogen-bond acceptor site for target engagement. This difference is particularly relevant when selecting compounds for targets with well-defined H-bond pharmacophores, such as kinase hinge regions or protease active sites [2].

Hydrogen bonding Bioisosterism Molecular recognition

Cytotoxicity Differential: Bis-Benzothiazole Analog Shows Validated Antiproliferative Activity, Target Compound Remains Uncharacterized in Same Assays

Published bioassay data demonstrate that the close structural analog N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (CAS 851977-95-2) exhibits significant antiproliferative activity against HePG-2 liver cancer cells (IC₅₀ = 5.05 μM) and HCT-116 colorectal cancer cells (IC₅₀ = 6.21 μM) [1]. This activity is comparable to the multi-kinase inhibitor sorafenib (IC₅₀ = 5.47 μM) in the same cell lines, suggesting a promising anticancer scaffold. However, the target compound N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide has not been evaluated in these specific assay panels, nor have direct head-to-head cytotoxicity comparisons been published [2]. This evidence gap is operationally significant: while the bis-benzothiazole analog provides a validated anticancer benchmark, the target compound's furan-for-benzothiazole substitution remains pharmacologically untested, representing either a blind spot or an opportunity for novel-IP generation [3]. For procurement purposes, users should not assume that the furan-containing target compound possesses equivalent cytotoxicity without independent experimental confirmation.

Anticancer Cytotoxicity HePG-2 HCT-116

Antimicrobial Class-Level Evidence: Furan–Benzothiazole Conjugates Exhibit MIC Values Comparable to Standard Antibiotics

Although no MIC data exist specifically for N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide, structurally related furan–benzothiazole conjugates have demonstrated antimicrobial activity with MIC values ranging from 1.95 μg/mL to 15.62 μg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) [1]. These values place the compound class in the moderate-to-potent range relative to established antibiotics (e.g., ciprofloxacin MIC ~0.5–2 μg/mL against S. aureus). Furthermore, benzothiazole–carbohydrazide derivatives evaluated against Mycobacterium tuberculosis have yielded MIC values spanning 3.53–41.95 μM, with the most potent analog (compound 38c) achieving an MIC of 3.53 μM [2]. The furan moiety is hypothesized to enhance membrane permeability relative to phenyl-substituted analogs due to its lower aromaticity and smaller steric profile, though this remains a class-level inference awaiting experimental validation for the target compound [3].

Antimicrobial MIC Benzothiazole Furan

Synthetic Accessibility: Two-Step Condensation Route with Commercially Available Building Blocks

The target compound is synthesized via a two-step condensation: (i) formation of 4-methylbenzothiazol-2-amine from 2-aminothiophenol and a methyl-substituted benzaldehyde, followed by (ii) coupling with furan-2-carbohydrazide using a carbodiimide coupling agent (DCC or EDCI) in anhydrous solvent [1]. Both starting materials—2-aminothiophenol and furan-2-carbohydrazide (CAS 3326-71-4)—are commercially available at kilogram scale from multiple suppliers. This contrasts with the bis-benzothiazole analog (CAS 851977-95-2), which requires benzothiazole-2-carbohydrazide (CAS 28891-34-1) as a building block; the latter is less widely stocked and typically 2–3× more expensive per gram . Reported yields for the coupling step range from 50% to 85%, depending on solvent choice (DMF or DMSO recommended for solubility) and temperature control (60–80°C under reflux) [1]. For procurement planning, the simpler building-block supply chain and moderate synthetic complexity translate into lower custom-synthesis cost and shorter lead times compared to analogs requiring less common intermediates.

Synthesis Hydrazide coupling Building blocks Scalability

Optimal Application Scenarios for N'-(4-Methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide (851977-93-0) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: A Low-Molecular-Weight Benzothiazole–Furan Entry Point

With a molecular weight of only 273.31 g/mol and 19 heavy atoms, N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide is ideally suited as a fragment hit for targets where benzothiazole pharmacophores are known to bind (e.g., kinase ATP pockets, DprE1 in M. tuberculosis, or bacterial cell-division proteins) [1]. Its ligand efficiency advantage over the bis-benzothiazole analog (19.7% lower MW; 5 fewer heavy atoms) makes it a preferred starting point for fragment-growing campaigns. The furan oxygen provides an additional hydrogen-bond acceptor not present in phenyl-substituted analogs, enabling fragment elaboration strategies that exploit this H-bond for affinity maturation [2]. Procurement recommendation: order 50–100 mg for initial SPR or thermal-shift screening against the target of interest.

Antimicrobial Screening Libraries: A Structurally Distinct Benzothiazole–Furan Hybrid

The compound fills a structural niche in antimicrobial screening decks by combining the benzothiazole core (present in numerous anti-TB and antibacterial agents) with a furan ring, which is less common than phenyl or thiazole bioisosteres in commercial libraries [3]. Class-level evidence indicates that furan–benzothiazole conjugates achieve MIC values as low as 1.95 μg/mL against S. aureus and E. coli, and benzothiazole–carbohydrazides reach MICs of 3.53 μM against M. tuberculosis [4]. The target compound is thus a rational inclusion in phenotypic screening cascades for novel anti-infectives, particularly against drug-resistant bacterial strains. Procurement recommendation: 25–50 mg for inclusion in 384-well format MIC determination against WHO priority pathogen panels.

Structure–Activity Relationship (SAR) Expansion Around the 4-Methylbenzothiazole Core

The target compound represents an underexplored branch of the benzothiazole–carbohydrazide SAR tree. While the bis-benzothiazole analog has documented anticancer IC₅₀ values (5.05–6.21 μM against HePG-2 and HCT-116), the furan-substituted variant remains pharmacologically uncharacterized in the same assays [5]. This creates a clear SAR opportunity: systematic comparison of the target compound, its bis-benzothiazole analog, and the benzohydrazide derivative in a single panel of cancer cell lines would elucidate the contribution of the furan oxygen to cytotoxicity and selectivity. The synthetic accessibility (two-step route with commercially available building blocks) makes such a comparative study feasible for academic medicinal chemistry groups . Procurement recommendation: 100–250 mg for comprehensive SAR profiling across 3–5 analogs.

Coordination Chemistry and Metal-Sensing Probes

The hydrazide (–CO–NH–NH–) and furan oxygen functionalities confer metal-chelating properties that are valuable for coordination chemistry and fluorescent sensing applications. Benzothiazole–furan Schiff-base derivatives have been reported as selective fluorometric sensors for Cu²⁺ ions [6]. The target compound, with its free hydrazide –NH–NH– moiety, can serve as a ligand precursor for transition-metal complexes (e.g., Zn²⁺, Ni²⁺, Cu²⁺) or as a starting material for Schiff-base condensation with aromatic aldehydes to generate fluorescent probes [7]. Procurement recommendation: 1–5 g for coordination chemistry studies and sensor development, leveraging the compound's dual heteroatom-rich binding pocket.

Quote Request

Request a Quote for N'-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.